Cas no 178393-18-5 (4-Pyridineacetonitrile, 3-amino-2-chloro-)
4-Pyridineacetonitrile, 3-amino-2-chloro- Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridineacetonitrile, 3-amino-2-chloro-
- 3-Amino-2-chloropyridine-4-acetonitrile
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- Inchi: 1S/C7H6ClN3/c8-7-6(10)5(1-3-9)2-4-11-7/h2,4H,1,10H2
- InChI Key: AVSTVVSUNNHNBI-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CN=1)CC#N)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- XLogP3: 0.8
- Topological Polar Surface Area: 62.7
4-Pyridineacetonitrile, 3-amino-2-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015971-250mg |
3-Amino-2-chloropyridine-4-acetonitrile |
178393-18-5 | 95% | 250mg |
$989.80 | 2022-04-02 | |
| Alichem | A029015971-1g |
3-Amino-2-chloropyridine-4-acetonitrile |
178393-18-5 | 95% | 1g |
$2,952.90 | 2022-04-02 |
4-Pyridineacetonitrile, 3-amino-2-chloro- Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 4-Pyridineacetonitrile, 3-amino-2-chloro-
3-Amino-2-chloro-4-pyridineacetonitrile: A Versatile Chemical Intermediate for Modern Applications
3-Amino-2-chloro-4-pyridineacetonitrile (CAS No. 178393-18-5) is a specialized pyridine derivative that has gained significant attention in pharmaceutical and agrochemical research. This heterocyclic compound features a unique combination of amino, chloro, and cyano functional groups attached to the pyridine ring, making it a valuable building block for various synthetic applications.
The molecular structure of 4-Pyridineacetonitrile, 3-amino-2-chloro- offers multiple reactive sites that enable diverse chemical transformations. Researchers particularly value its electron-rich pyridine core combined with the electron-withdrawing cyano group, which creates interesting electronic properties for drug design. Recent studies in medicinal chemistry have explored its potential as a precursor for kinase inhibitors, a hot topic in cancer research and autoimmune disease treatment.
In the field of organic synthesis, this compound serves as a crucial intermediate for constructing more complex nitrogen-containing heterocycles. Its chloro-substitution at the 2-position allows for selective substitution reactions, while the amino group at the 3-position provides opportunities for further derivatization. These characteristics make it particularly valuable for developing crop protection agents, addressing current global concerns about food security and sustainable agriculture.
The growing demand for 3-Amino-2-chloro-4-pyridineacetonitrile reflects broader trends in precision chemistry and targeted molecular design. Pharmaceutical companies are increasingly interested in such functionalized pyridines as they search for novel small molecule therapeutics with improved efficacy and reduced side effects. This aligns with current healthcare priorities focusing on personalized medicine and drug discovery innovation.
From a technical perspective, the physical properties of 4-Pyridineacetonitrile, 3-amino-2-chloro- include moderate solubility in polar organic solvents and characteristic stability under standard laboratory conditions. These properties facilitate its handling in various chemical processes, making it a practical choice for industrial-scale applications. The compound's melting point and spectroscopic characteristics have been well-documented, providing reliable quality control parameters for manufacturers.
Recent advancements in green chemistry have explored more sustainable production methods for such specialty chemicals. Researchers are investigating catalytic processes and atom-economical reactions to synthesize 3-Amino-2-chloro-4-pyridineacetonitrile with reduced environmental impact. This responds to the chemical industry's growing commitment to sustainable development goals and eco-friendly manufacturing practices.
The compound's role in material science applications has also emerged as an interesting research direction. Some studies suggest potential uses in developing organic electronic materials and coordination complexes, particularly for applications requiring nitrogen-rich ligands. This expands its relevance beyond traditional pharmaceutical applications into cutting-edge technologies.
Quality standards for 4-Pyridineacetonitrile, 3-amino-2-chloro- typically require high purity levels (>98%) for research applications, with rigorous analytical testing including HPLC, NMR, and mass spectrometry verification. These quality controls ensure reliable performance in sensitive chemical reactions and biological assays, meeting the exacting requirements of modern drug discovery pipelines.
As the chemical industry continues to evolve, 3-Amino-2-chloro-4-pyridineacetonitrile maintains its position as a valuable research chemical with diverse applications. Its unique structural features and synthetic versatility make it particularly relevant for addressing current challenges in healthcare innovation and agricultural science, while ongoing research explores novel applications in emerging technological fields.
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